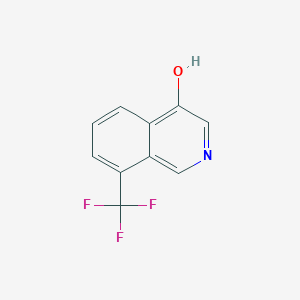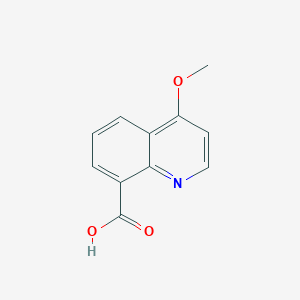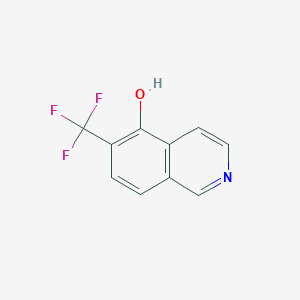
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a tert-butoxycarbonylamino group at the 3-position and a carboxylic acid group at the 7-position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid typically involves the reaction of quinoline derivatives with tert-butoxycarbonyl chloride and subsequent carboxylation. One common method involves the use of copper salt and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source in this reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
化学反応の分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis or research applications.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.
類似化合物との比較
Similar Compounds
Similar compounds to 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid include:
3-Quinolinecarboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.
7-(tert-Butoxycarbonyl)aminoquinoline-3-carboxylic acid: A compound with similar functional groups but different positions on the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-9-4-5-10(13(18)19)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVRIJXNFIPLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole](/img/structure/B8212122.png)

